molecular formula C11H15NO2 B1296916 Ethyl 3-amino-3-phenylpropanoate CAS No. 6335-76-8

Ethyl 3-amino-3-phenylpropanoate

Cat. No. B1296916
CAS RN: 6335-76-8
M. Wt: 193.24 g/mol
InChI Key: NUWRDXMXYDWUAN-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-phenylpropanoate is a compound with the molecular formula C11H15NO2 . It has a molecular weight of 193.24 g/mol . The IUPAC name for this compound is ethyl 3-amino-3-phenylpropanoate .


Synthesis Analysis

A short and effective synthesis of ethyl 3- (3-aminophenyl)propanoate has been reported . The synthesis involves a tandem Knoevenagel condensation/alkylidene reduction of 3-nitrobenzaldehyde with Meldrum’s acid in TEAF (triethylammonium formate), followed by reduction of the intermediate 3- (3-nitrophenyl)propanoic acid by stannous chloride in ethanol .


Molecular Structure Analysis

The InChI code for Ethyl 3-amino-3-phenylpropanoate is InChI=1S/C11H15NO2/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3 . The Canonical SMILES structure is CCOC(=O)CC(C1=CC=CC=C1)N .


Physical And Chemical Properties Analysis

Ethyl 3-amino-3-phenylpropanoate has a molecular weight of 193.24 g/mol . It has a XLogP3 value of 1.6, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has five rotatable bonds . The exact mass and monoisotopic mass of the compound are 193.110278721 g/mol .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

Ethyl 3-amino-3-phenylpropanoate: is a valuable intermediate in the synthesis of pharmaceutical compounds. Its structure is versatile for modifications that can lead to a variety of bioactive molecules. For instance, it can be used to synthesize ester derivatives that are prevalent in drugs such as clopidogrel and fenofibrate .

Development of Organic Synthesis Methodologies

Researchers utilize Ethyl 3-amino-3-phenylpropanoate to develop new synthetic methodologies. It’s often employed in reactions that involve enantioselective synthesis, which is crucial for creating compounds with specific chirality—a key factor in drug effectiveness.

Photocatalytic Reactions

This compound plays a role in photocatalytic reactions, which are gaining attention for their energy efficiency and potential in green chemistry. It’s used in the synthesis of ester derivatives through photochemical strategies, which is an area of active research due to its environmental benefits .

Chemical Education

As a compound with a relatively straightforward synthesis route, Ethyl 3-amino-3-phenylpropanoate is also used in educational settings to teach advanced organic chemistry concepts, including reaction mechanisms and the importance of stereochemistry.

properties

IUPAC Name

ethyl 3-amino-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWRDXMXYDWUAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10284758, DTXSID40902791
Record name ethyl 3-amino-3-phenylpropanoate
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Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Ethyl 3-amino-3-phenylpropanoate

CAS RN

6335-76-8
Record name Ethyl β-aminobenzenepropanoate
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Record name Ethyl 3-amino-3-phenylpropanoate
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Record name ethyl 3-amino-3-phenylpropanoate
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Record name ethyl 3-amino-3-phenylpropanoate
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Synthesis routes and methods

Procedure details

β-Phenylalanine from II.2a (93) was suspended in ethanol (1.5 l) and the solution was saturated with gaseous HCl at room temperature. It was then heated under reflux for 4 h and stirred overnight at room temperature. The solution was cooled to 5° C. and filtered with suction. The filtrate was concentrated in vacuo, and the residue was washed with ether and dried. A white solid was obtained (yield: 52 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is the enantioselective resolution of Ethyl 3-amino-3-phenylpropanoate important?

A1: Ethyl 3-amino-3-phenylpropanoate is a chiral molecule, meaning it exists in two forms that are mirror images of each other (enantiomers). These enantiomers can have different biological activities. [] Therefore, obtaining the desired enantiomer in high purity is crucial, especially for pharmaceutical applications where one enantiomer might have the desired therapeutic effect while the other could be inactive or even harmful.

Q2: How does immobilizing Candida antarctica lipase A (CALA) in mesocellular foam improve its performance in the kinetic resolution of Ethyl 3-amino-3-phenylpropanoate?

A2: Immobilizing CALA in mesocellular foam provides several benefits: []

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